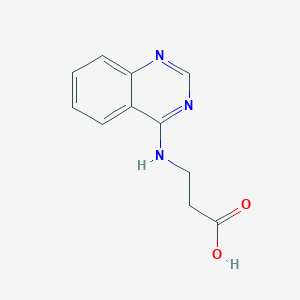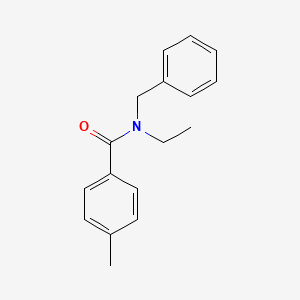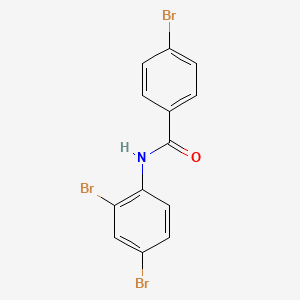![molecular formula C13H15ClN2O B1634795 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide CAS No. 454473-74-6](/img/structure/B1634795.png)
3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide
Übersicht
Beschreibung
3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C13H15ClN2O . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H15ClN2O . The InChI code for this compound is 1S/C13H15ClN2O/c1-13(2,9-14)12(17)16-11-5-3-10(4-6-11)7-8-15/h3-6H,7,9H2,1-2H3,(H,16,17) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 250.73 . It has a melting point range of 116 - 118 degrees Celsius . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of related compounds, such as 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, has been reported. These compounds are synthesized through specific reactions and their structures have been determined using X-ray single crystal diffraction, showcasing their potential in chemical research for the development of new materials or chemical reactions (Huang Ming-zhi et al., 2005).
Novel Chemical Synthesis
Research into the chemical synthesis of various compounds related to 3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide has led to the development of new synthetic methods and the discovery of new compounds. For instance, the synthesis of 4,4-Dimethyl-3-isoxazolidinone from 3-Chloro-N-hydroxy-2,2-dimethylpropanamide illustrates the versatility and reactivity of chloro-dimethylpropanamide derivatives in creating compounds with potential applications in pharmaceuticals and materials science (Yang Gui-qiu & Yu Chun-rui, 2004).
Optical and Electronic Properties
The investigation into the nonlinear optical absorption of novel chalcone derivative compounds, including studies on 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, demonstrates the potential of chloro-dimethylpropanamide derivatives in the development of optical devices. These compounds exhibit interesting properties such as a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting their use in optical limiters (K. Rahulan et al., 2014).
Analytical Applications
The determination of 3-Chloro-N-Hydroxy-2,2-Dimethylpropanamide by spectrophotometry highlights the role of chloro-dimethylpropanamide derivatives in analytical chemistry. These compounds can form stable complexes with iron(III) in specific conditions, allowing for their direct determination in aqueous solutions. This application is valuable in environmental monitoring and pharmaceutical analysis (L. Shu, 2011).
Supramolecular Chemistry
Research on the synthesis, electrochemistry, and photophysics of a family of phlorin macrocycles that display cooperative fluoride binding has revealed the importance of chloro-dimethylpropanamide derivatives in supramolecular chemistry. These studies show how these compounds can bind fluoride ions through allosteric interactions, modulating their redox potentials and optical properties. Such findings open avenues for their use in sensing, molecular recognition, and supramolecular assembly design (Allen J. Pistner et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-13(2,9-14)12(17)16-11-5-3-10(4-6-11)7-8-15/h3-6H,7,9H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBXZOBRCICZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCl)C(=O)NC1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201192814 | |
| Record name | 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454473-74-6 | |
| Record name | 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454473-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-[4-(cyanomethyl)phenyl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201192814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2S,3S)-3-[[(2S)-1-[2-(4-hydroxyphenyl)ethylamino]-3-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B1634717.png)
![3-(6-Ethyl-2-methyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B1634719.png)






![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetohydrazide](/img/structure/B1634768.png)
![2-(4-ethylphenoxy)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B1634772.png)



![methyl 5-[(4-chlorophenyl)sulfanyl]-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B1634792.png)